molecular formula C12H16O3 B2546009 2,5-Dimethoxy-4-propylbenzaldehyde CAS No. 53581-81-0

2,5-Dimethoxy-4-propylbenzaldehyde

Cat. No.: B2546009
CAS No.: 53581-81-0
M. Wt: 208.257
InChI Key: OEBWIWFDNBJEHM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-propylbenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, featuring two methoxy groups at the 2 and 5 positions and a propyl group at the 4 position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dimethoxy-4-propylbenzaldehyde involves the alkylation of 2,5-dimethoxybenzaldehyde. This process typically uses a propyl halide as the alkylating agent in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-propylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethoxy-4-propylbenzaldehyde is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into its potential therapeutic effects and as an intermediate in the synthesis of drug candidates.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-propylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-propylbenzaldehyde is unique due to the combination of methoxy and propyl groups, which influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

2,5-dimethoxy-4-propylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBWIWFDNBJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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